2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 450341-27-2
VCID: VC7201989
InChI: InChI=1S/C18H12Cl2N4O3S/c19-10-1-3-11(4-2-10)23-17(14-8-28-9-16(14)22-23)21-18(25)13-7-12(24(26)27)5-6-15(13)20/h1-7H,8-9H2,(H,21,25)
SMILES: C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Molecular Formula: C18H12Cl2N4O3S
Molecular Weight: 435.28

2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide

CAS No.: 450341-27-2

Cat. No.: VC7201989

Molecular Formula: C18H12Cl2N4O3S

Molecular Weight: 435.28

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide - 450341-27-2

Specification

CAS No. 450341-27-2
Molecular Formula C18H12Cl2N4O3S
Molecular Weight 435.28
IUPAC Name 2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Standard InChI InChI=1S/C18H12Cl2N4O3S/c19-10-1-3-11(4-2-10)23-17(14-8-28-9-16(14)22-23)21-18(25)13-7-12(24(26)27)5-6-15(13)20/h1-7H,8-9H2,(H,21,25)
Standard InChI Key ZTFLZABLYSGCRI-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Introduction

Structural Analysis

The compound features a 2H-thieno[3,4-c]pyrazol-3-yl core, which is a fused heterocyclic system consisting of a thiophene ring and a pyrazole ring. This core is substituted with a 4-chlorophenyl group, indicating potential aromatic interactions and biological activity. The 5-nitrobenzamide moiety suggests the presence of a nitro group, which can influence the compound's electronic properties and reactivity. The chloro substituent on the benzamide part may affect the compound's stability and solubility.

Synthesis Considerations

While specific synthesis details for 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide are not available, similar compounds often involve multi-step reactions. These might include:

  • Step 1: Formation of the thienopyrazole core through condensation reactions.

  • Step 2: Introduction of the 4-chlorophenyl group via cross-coupling reactions.

  • Step 3: Synthesis of the 5-nitrobenzamide moiety and its attachment to the thienopyrazole core.

Spectroscopic Characterization

Characterization of such compounds typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, 1H NMR would help identify the proton environments, while 13C NMR would provide information about the carbon skeleton. MS would confirm the molecular weight and structure.

Data Tables

Given the lack of specific data on this compound, a general table for similar compounds might include:

Compound FeatureDescription
Molecular FormulaNot specified
Molecular WeightNot specified
Spectroscopic DataNMR, MS required for characterization
Biological ActivityPotential anti-inflammatory or anticancer effects

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